molecular formula C7H12Cl2N2O B2410173 5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride CAS No. 2305184-88-5

5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride

Cat. No. B2410173
CAS RN: 2305184-88-5
M. Wt: 211.09
InChI Key: ZWXRYVVXJAONLQ-ZJIMSODOSA-N
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Description

5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride is a chemical compound used in scientific research applications. It is a pyridinone derivative and is also known as 2-Pyridone-5-ethylamine. This chemical compound has gained significant attention in recent years due to its potential applications in various fields of research.

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • Yehia, Polborn, and Müller (2002) discussed the synthesis of pyridines, including compounds similar to 5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one, highlighting their central role in pharmaceutical chemistry, notably in the synthesis of natural products and ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
    • Elgemeie et al. (2017) synthesized novel pyridone derivatives and evaluated their antimicrobial properties, indicating the potential pharmaceutical applications of pyridone compounds (Elgemeie et al., 2017).
  • Material Science and Chemistry :

    • Matczak-Jon et al. (2010) studied the complexation of metal ions by pyridin-2-yl derivatives, demonstrating the importance of these compounds in material science and coordination chemistry (Matczak-Jon et al., 2010).
  • Chemical Synthesis and Structural Analysis :

    • Bencková and Krutošíková (1999) explored the synthesis of furo[3,2-c]pyridinium compounds, which may offer insights into the synthesis routes and reactivity of similar pyridine derivatives (Bencková & Krutošíková, 1999).
    • Hemamalini and Fun (2010) analyzed the crystal structure of a chloropyridine compound, contributing to our understanding of the structural properties of pyridine derivatives (Hemamalini & Fun, 2010).

Mechanism of Action

Target of Action

The primary targets of EN300-6748334 are the GIP and GLP-1 receptors . These receptors are key mediators of insulin secretion and are also expressed in regions of the brain that regulate food intake .

Mode of Action

EN300-6748334 is an acylated peptide engineered to activate the GIP and GLP-1 receptors . The activation of these receptors results in the stimulation of two major canonical pathways of signaling: the PI 3-kinase/Akt pathway and the Ras/MAP kinase pathway . These pathways are linked to most metabolic actions of these hormones, and the regulation of cell and organismal growth and differentiation .

Biochemical Pathways

The activation of the GIP and GLP-1 receptors by EN300-6748334 affects several biochemical pathways. It stimulates the PI 3-kinase/Akt pathway and the Ras/MAP kinase pathway . These pathways play crucial roles in regulating a wide variety of biological processes, including cell growth, differentiation, and metabolism .

Pharmacokinetics

The pharmacokinetics of EN300-6748334, like other GLP-1 receptor agonists, may be influenced by its slowing effect on gastric emptying . This could potentially affect oral drug absorption and impact the bioavailability of the compound . .

Result of Action

The activation of the GIP and GLP-1 receptors by EN300-6748334 has shown significant effects in clinical trials. It has been found to reduce both HbA1c (a measure of blood glucose control) and body weight in type 2-diabetic subjects . These effects are unprecedented for a single agent .

Action Environment

The action, efficacy, and stability of EN300-6748334 can be influenced by various environmental factors. For instance, the presence of IGF-1 binding proteins, the relative expression level of receptors in different tissues, and the affinity of the ligands for the different receptors can all impact the effectiveness of the compound

properties

IUPAC Name

5-[(1R)-1-aminoethyl]-1H-pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXRYVVXJAONLQ-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CNC(=O)C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CNC(=O)C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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